

Application Notes and Protocols: CRISPR Screen to Identify Sensitizers to ATR Inhibitors

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Compound of Interest

Compound Name: *Atr-IN-19*

Cat. No.: *B12411436*

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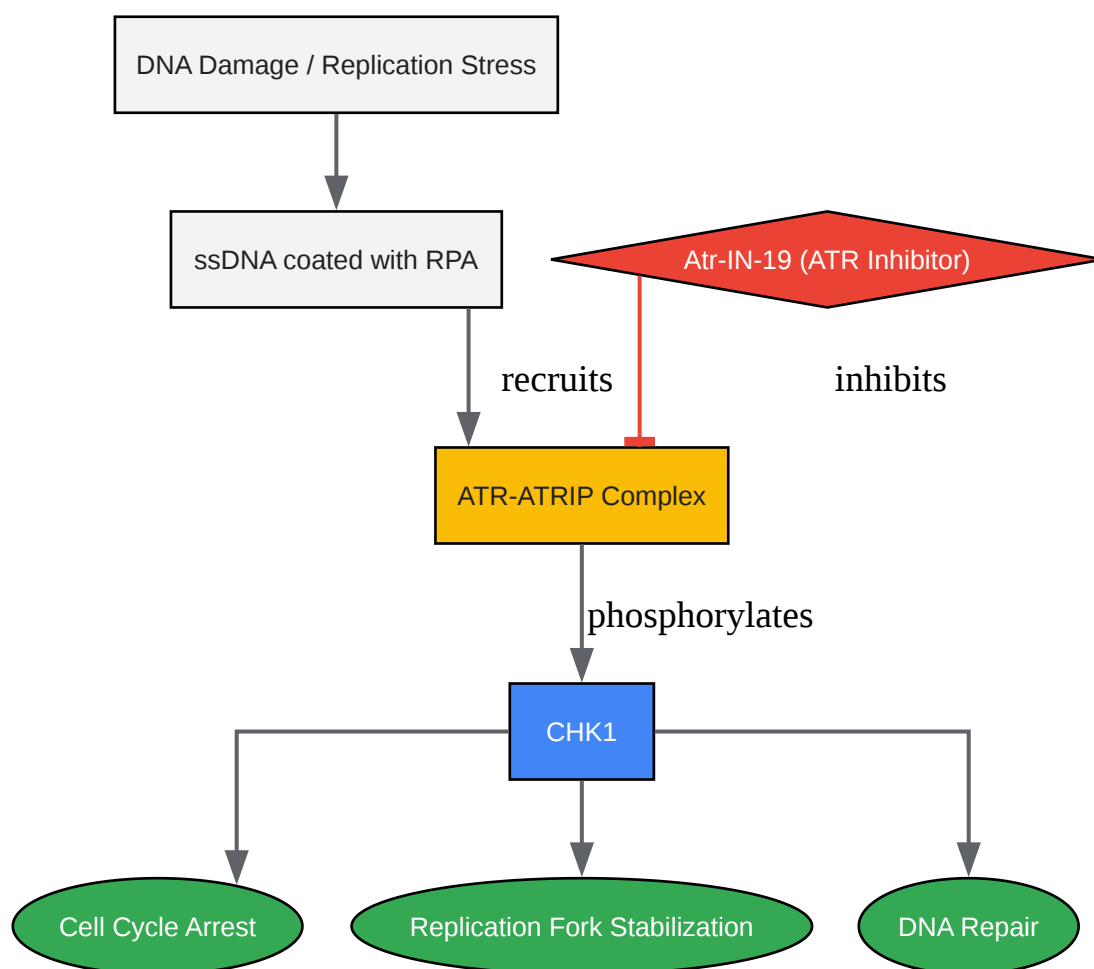
Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, especially in response to replication stress—a hallmark of many cancers.^{[1][2]} This reliance on the ATR pathway makes it a promising therapeutic target. ATR inhibitors (ATRi) are being actively investigated in clinical trials, both as monotherapies and in combination with other agents.^{[3][4]} A key strategy to enhance the efficacy of ATRi is to identify "sensitizers"—genetic backgrounds or co-therapies that render cancer cells more susceptible to ATR inhibition. This concept, known as synthetic lethality, occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not.^[5]

Genome-wide CRISPR-Cas9 screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss of function sensitizes cancer cells to a specific drug.^{[6][7][8]} This application note provides a detailed protocol for conducting a pooled, negative-selection CRISPR-Cas9 screen to identify genes that sensitize cancer cells to an ATR inhibitor, such as **Atr-IN-19**. The protocol is based on established methods used in similar screens with other ATR inhibitors like AZD6738 and VE822.^{[1][3][9]}

Signaling Pathway

The ATR signaling pathway is activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[9][10] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[11][12] Inhibition of ATR disrupts this crucial response, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cells with pre-existing defects in other DNA repair pathways.

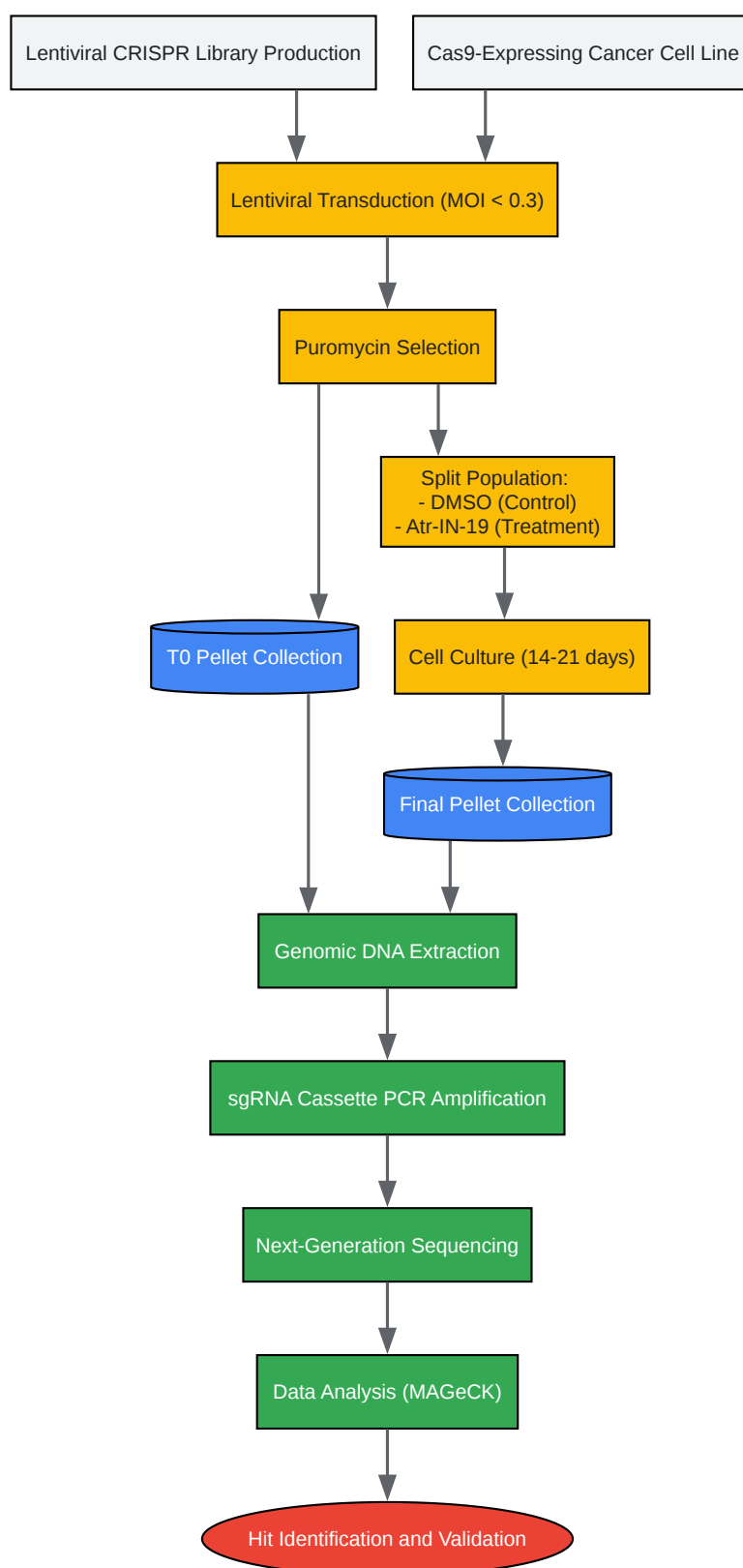


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Caption: ATR Signaling Pathway and Inhibition.

Experimental Workflow

A pooled CRISPR-Cas9 screen to identify sensitizers to an ATR inhibitor involves several key steps, from library transduction to hit validation. The overall workflow is depicted below.



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